molecular formula C12H13ClN2O B6600528 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride CAS No. 1803591-75-4

1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride

Cat. No. B6600528
CAS RN: 1803591-75-4
M. Wt: 236.70 g/mol
InChI Key: DATNHTCQRHYRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(quinolin-2-yl)propan-2-one hydrochloride, also known as quinolinone, is an organic compound that is widely used in the field of medicinal chemistry. It is a nitrogen-containing heterocyclic compound that is structurally similar to the aminoquinoline family of drugs. Quinolinone is a versatile compound that has a wide range of applications in both research and clinical settings. It is commonly used as a building block for the synthesis of complex molecules, as a reagent for the preparation of novel compounds, and as a pharmacological agent for the treatment of various diseases.

Scientific Research Applications

Quinolinone has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of complex molecules, as a reagent for the preparation of novel compounds, and as a pharmacological agent for the treatment of various diseases. It has also been used in the development of novel catalysts and in the study of catalytic reactions. Additionally, 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride has been used in the study of enzyme inhibition and in the development of inhibitors for various enzymes.

Mechanism of Action

The exact mechanism of action of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of various drugs and other compounds. Additionally, it has been suggested that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride may interact with other enzymes and proteins, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
Quinolinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. Additionally, it has been shown to inhibit the activity of certain enzymes, leading to the inhibition of various cellular processes. Furthermore, 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride in laboratory experiments is its high reactivity and versatility. It can be used in a variety of reactions and can be used as a building block for the synthesis of complex molecules. Additionally, 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride is relatively inexpensive and can be easily obtained from commercial suppliers. However, there are some limitations to using 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride in laboratory experiments. It is a toxic compound and should be handled with care. Additionally, it is not as stable as some other compounds and can decompose rapidly in certain conditions.

Future Directions

Quinolinone is a versatile compound with a wide range of applications in both research and clinical settings. In the future, it is likely that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride will continue to be used as a building block for the synthesis of complex molecules, as a reagent for the preparation of novel compounds, and as a pharmacological agent for the treatment of various diseases. Additionally, it is likely that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride will be used in the development of novel catalysts and in the study of catalytic reactions. Furthermore, it is likely that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride will be used in the study of enzyme inhibition and in the development of inhibitors for various enzymes. Finally, it is likely that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride will be further studied for its potential therapeutic uses in the treatment of various diseases.

Synthesis Methods

Quinolinone can be synthesized from a variety of starting materials. The most commonly used route is the condensation of an aminopropyl halide with a quinoline derivative in the presence of a base. This reaction produces 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride in high yields and is relatively straightforward to carry out. Other methods of synthesis include the reduction of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride with sodium borohydride, the reaction of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride with an organometallic reagent, and the reaction of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride with an organometallic reagent in the presence of a base.

properties

IUPAC Name

1-amino-3-quinolin-2-ylpropan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-8-11(15)7-10-6-5-9-3-1-2-4-12(9)14-10;/h1-6H,7-8,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATNHTCQRHYRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(quinolin-2-yl)propan-2-one hydrochloride

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